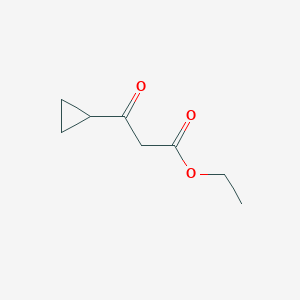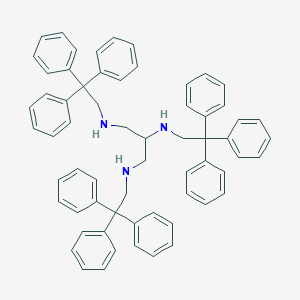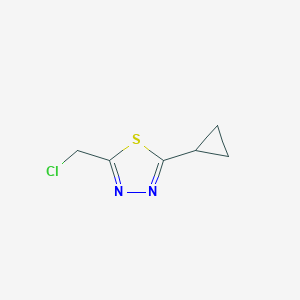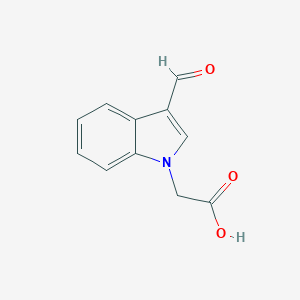
3-甲酰基吲哚-1-基乙酸
描述
3-Formylindol-1-yl-acetic acid is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a benzene ring fused to a pyrrole ring, and in this case, the compound is further modified with a formyl group and an acetic acid moiety. The formyl group is attached to the third carbon of the indole structure, which is a key feature for its reactivity and potential applications in chemical synthesis.
Synthesis Analysis
The synthesis of compounds related to 3-Formylindol-1-yl-acetic acid involves the oxidation of 3-alkyl-2-methylindoles. For instance, the autoxidation of 3-alkyl-2-methylindoles in carboxylic acids, such as propionic acid and acetic acid, at reflux temperature leads to the selective oxidation of the 2-methyl group, forming 3-alkyl-2-formylindoles . Another approach for synthesizing acylindoles is by refluxing carboxylic acids with indole in acetic anhydride solutions, which can then be further modified to produce various 3-substituted indoles . Additionally, 3-Formylindole-7-carboxylic acid, a related compound, was synthesized from 3-methyl-2-nitrobenzoic acid using a series of reactions including esterification, condensation, reduction, and the Vilsmeier-Haack reaction, achieving an overall yield of 53% .
Molecular Structure Analysis
The molecular structure of 3-Formylindol-1-yl-acetic acid would consist of an indole core with a formyl group at the third position and an acetic acid moiety. The presence of these functional groups is expected to influence the electronic distribution within the molecule, affecting its reactivity and interaction with other molecules. The structure of related compounds has been confirmed using nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .
Chemical Reactions Analysis
The formyl group in 3-Formylindol-1-yl-acetic acid and related compounds is a reactive functional group that can participate in various chemical reactions. For example, the autoxidation process used to synthesize 3-alkyl-2-formylindoles suggests that the formyl group can be introduced through oxidation reactions . The reactivity of the formyl group also allows for further chemical transformations, which can be utilized to synthesize a wide range of indole derivatives with potential applications in medicinal chemistry and material science .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 3-Formylindol-1-yl-acetic acid are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of indoles with formyl and acetic acid substituents. These properties may include solubility in organic solvents, melting and boiling points, and acidity or basicity of the molecule. The formyl group may also contribute to the compound's reactivity towards nucleophiles, and the acetic acid moiety could impart additional acidity to the molecule, influencing its behavior in chemical reactions.
科学研究应用
Antiviral Research
- Field : Pharmaceutical Chemistry
- Application : Synthesis of functionally substituted indole-3-acetic acids for antiviral activity .
- Methods : Methods for the synthesis of dibromo-substituted derivatives of indomethacin and related N-alkylated indole-3-acetic acid derivatives have been developed . The brominating agent in these reactions was N-bromosuccinimide (NBS), which enabled the products to be obtained in nearly quantitative yield .
- Results : The antiviral activity of some brominated functionally substituted compounds with respect to A/Aichi/2/69 influenza virus in MDCK cell culture and an influenza pneumonia model in mice has been evaluated .
Biological Potential of Indole Derivatives
- Field : Pharmaceutical Sciences
- Application : Exploration of the biological potential of indole derivatives .
- Methods : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules .
- Results : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Plant Growth and Flavonoid Production
- Field : Plant Science
- Application : Influence of indole-3-acetic acid on the growth parameters and production of flavonoids and other phenolic compounds in common buckwheat sprouts .
- Methods : The effects of natural plant hormones, indole-3-acetic (IAA) acid and gibberellic acid (GA), on the growth parameters and production of flavonoids and other phenolic compounds in common buckwheat sprouts were investigated .
- Results : A total of 17 phenolic compounds were identified using liquid chromatography-mass spectrometry (LC-MS) analysis .
安全和危害
属性
IUPAC Name |
2-(3-formylindol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10/h1-5,7H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUGBTJTGRTIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354388 | |
| Record name | (3-Formyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formylindol-1-yl-acetic acid | |
CAS RN |
138423-98-0 | |
| Record name | 3-Formyl-1H-indole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138423-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Formyl-1H-indol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-formyl-1H-indol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

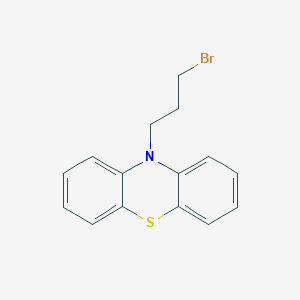
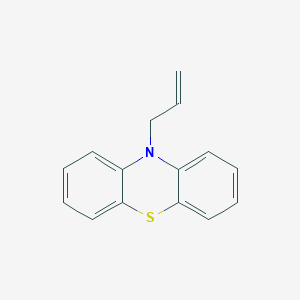
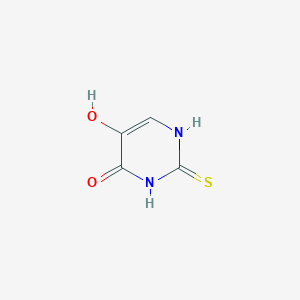

![5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B141361.png)
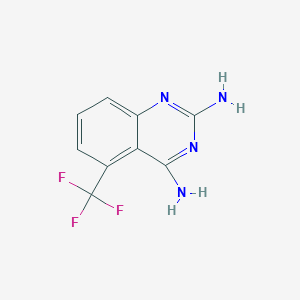

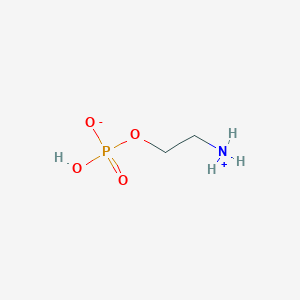
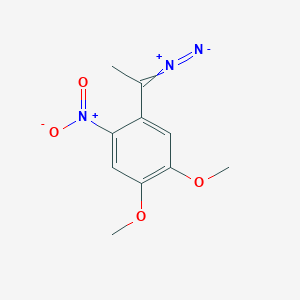
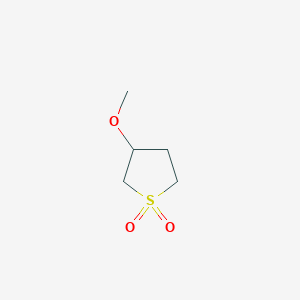
![1,4-Dioxa-7-thiaspiro[4.4]nonane](/img/structure/B141376.png)
